

Introduction: The Versatile Scaffold of Dimethoxy-benzyl-amines

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Compound of Interest

Compound Name: Cyclopentyl-(2,4-dimethoxy-benzyl)-amine

CAS No.: 356092-74-5

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Dimethoxy-benzyl-amine derivatives represent a class of organic compounds characterized by a benzylamine core substituted with two methoxy groups on the aromatic ring. The specific positioning of these electron-donating methoxy groups (e.g., 2,4-, 3,4-, or 2,5-isomers) profoundly influences the molecule's electronic properties, steric hindrance, and reactivity. This, in turn, dictates their utility across various scientific domains, from serving as pivotal intermediates in complex organic synthesis to forming the structural foundation of pharmacologically active agents.[1] Their unique properties make them valuable in drug discovery, where they have been investigated for potential antimicrobial and anticancer activities.[1] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and structure-activity relationships of these derivatives, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties: A Comparative Overview

The substitution pattern of the methoxy groups is a primary determinant of the molecule's physical and chemical characteristics. These properties, including polarity, basicity, and lipophilicity, are critical parameters that influence solubility, reactivity, and pharmacokinetic profiles in drug development.

Property	2,4-Dimethoxybenzylamine	2,3-Dimethoxybenzylamine	3,4-Dimethoxybenzylamine
Molecular Formula	C ₉ H ₁₃ NO ₂	C ₉ H ₁₃ NO ₂	C ₉ H ₁₃ NO ₂
Molecular Weight	167.20 g/mol [2]	167.20 g/mol [3]	167.21 g/mol
Appearance	Colorless to light yellow liquid	Colorless to yellow liquid	Colorless to light yellow liquid
Boiling Point	~135 °C (at 10 mmHg)	~145-147 °C (at 12 mmHg)	~285 °C (at 760 mmHg)
Density	~1.113 g/mL at 25 °C	~1.088 g/mL at 25 °C	~1.08 g/mL at 25 °C
XLogP3	1.3[2]	0.7[3]	0.9

Note: Some physical properties are sourced from chemical supplier databases and may vary slightly.

Synthesis of Dimethoxy-benzyl-amine Derivatives: Key Methodologies

The synthesis of dimethoxy-benzyl-amine derivatives can be approached through several reliable methods. The choice of a specific route often depends on the availability of starting materials, desired scale, and the required purity of the final product.

Method 1: Reductive Amination

This is a highly versatile and widely used method that involves the reaction of a dimethoxybenzaldehyde with an amine (or ammonia) to form a Schiff base (imine), which is then reduced in situ to the corresponding amine.

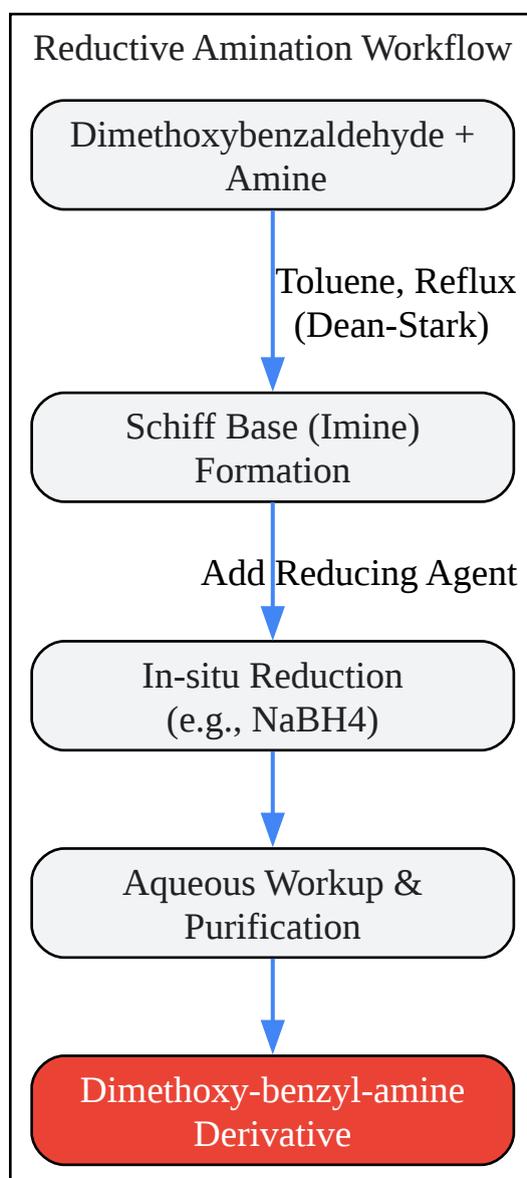
Causality Behind Experimental Choices:

- **Reactants:** The selection of the specific dimethoxybenzaldehyde isomer directly determines the final product's substitution pattern.

- Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred over more potent agents like lithium aluminum hydride. This is because they are milder and chemoselective, readily reducing the iminium ion intermediate without affecting the aldehyde starting material, thus minimizing side reactions and simplifying purification. Sodium tetrahydridoborate is also a viable, cost-effective option.^[1]
- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.

Experimental Protocol: Synthesis of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine^[1]

- Schiff Base Formation: Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in toluene.
- Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during imine formation. Monitor the reaction for ~3 hours until water evolution ceases.
- Reduction: Cool the reaction mixture to approximately 5°C in an ice bath.
- Reagent Addition: Add sodium tetrahydridoborate (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
- Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for ~2 hours.
- Workup: Cool the reaction, quench cautiously with water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.



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Caption: General workflow for reductive amination synthesis.

Method 2: Chloromethylation and Amination

This two-step approach is particularly suitable for industrial-scale production due to the use of readily available and cost-effective materials.[1]

- Synthesis of the Benzyl Chloride Intermediate: A dimethoxybenzene derivative is reacted with paraformaldehyde and a chloride source in the presence of a phase-transfer catalyst.[1]

- Amination: The resulting dimethoxybenzyl chloride is then reacted with an amine or an ammonia source (e.g., urotropine) to yield the final product.[4]

Causality Behind Experimental Choices:

- Phase-Transfer Catalyst: Quaternary onium salts are used in the chloromethylation step to facilitate the reaction between reactants present in different phases (aqueous and organic), enhancing reaction rates and yields.[1]
- Mild Conditions: The amination step is typically performed under mild temperature conditions (20–40°C) to ensure high selectivity and prevent the formation of over-alkylated side products.[4]

Spectroscopic Characterization: A Self-Validating System

The structural elucidation of dimethoxy-benzyl-amine derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the synthesized compound.

Technique	Key Observables and Interpretation
^1H NMR	Methoxy Protons ($-\text{OCH}_3$): Distinct singlets typically appear in the δ 3.7–3.9 ppm range. The presence of two such signals confirms the dimethoxy substitution.[1] Benzyl Protons ($-\text{CH}_2-$): A singlet (or doublet if coupled) is observed around δ 3.9–4.1 ppm.[1] Aromatic Protons: Signals in the δ 6.5–7.5 ppm region with characteristic splitting patterns that confirm the substitution on the benzene ring.
^{13}C NMR	Methoxy Carbons: Resonances around δ 55–56 ppm. Aromatic Carbons: Signals in the δ 98–165 ppm range. Carbons directly attached to methoxy groups are shifted downfield (δ 160–165 ppm).[1]
FTIR	C-O Stretch: Strong, characteristic stretches for the methoxy groups are observed in the 1240–1270 cm^{-1} region.[1] N-H Bend: For primary or secondary amines, a bend is visible around 1550–1600 cm^{-1} .[1]
HRMS	Molecular Ion Peak: Provides the high-resolution mass of the molecule, allowing for the unambiguous confirmation of its elemental formula.[1]

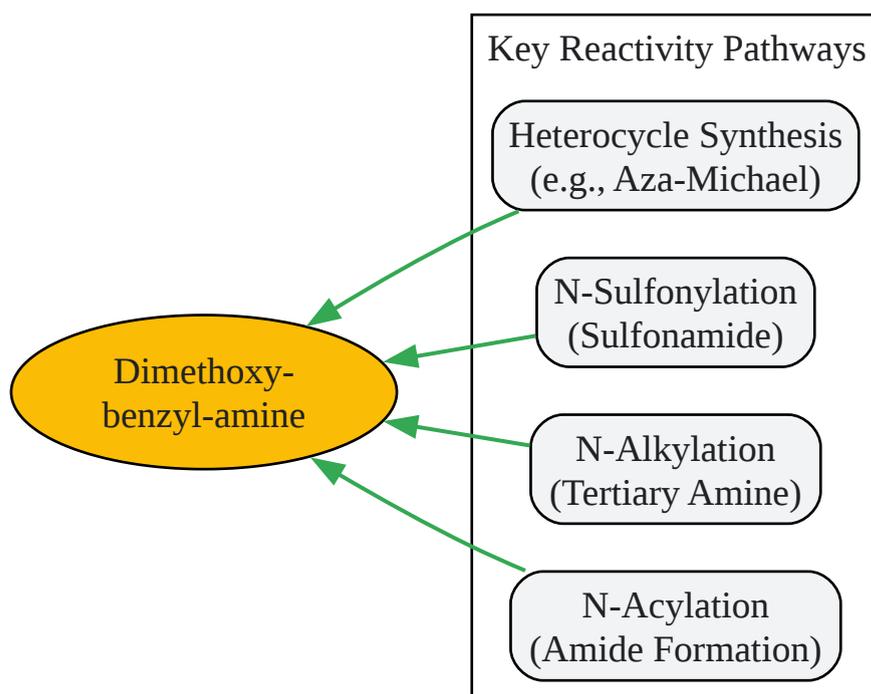
Chemical Reactivity and Synthetic Utility

The chemical behavior of dimethoxy-benzyl-amine derivatives is governed by the nucleophilic amine group and the electron-rich aromatic ring.

- **Reactions at the Nitrogen Atom:** The lone pair of electrons on the nitrogen makes it a potent nucleophile. It readily undergoes reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), and further alkylation. These reactions are fundamental for building

more complex molecular architectures. For instance, introducing sulfonamide moieties can be a strategy to target specific enzymes or receptors.[1]

- Use as a Protecting Group: The 2,4-dimethoxybenzyl (DMB) group is frequently used to protect amines in multi-step synthesis.[5] Its key advantage is its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions (e.g., with triflic acid or trifluoroacetic acid) or oxidative conditions, which often leave other protecting groups intact.[5]
- Heterocycle Formation: These amines are valuable precursors for synthesizing nitrogen-containing heterocycles. For example, they can react with α,β -unsaturated ketones via an aza-Michael addition to generate tetrahydroisoquinoline derivatives, a scaffold present in many bioactive compounds.[1]



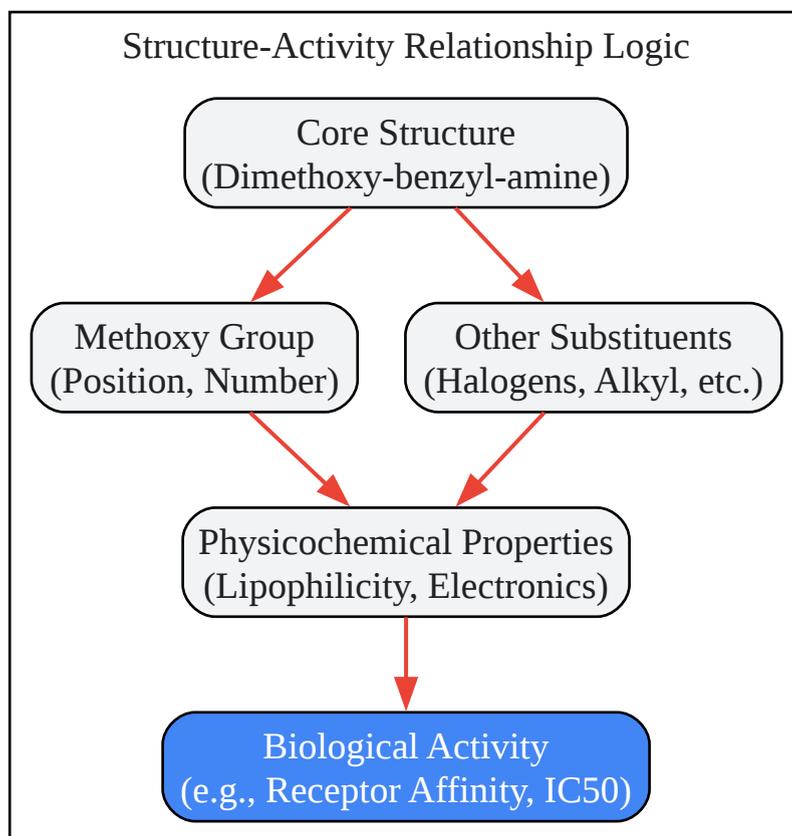
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Caption: Reactivity map of the dimethoxy-benzyl-amine core.

Structure-Activity Relationships (SAR) in Drug Development

The dimethoxy-benzyl-amine scaffold is a privileged structure in medicinal chemistry. The position and presence of the methoxy groups, along with other substituents, critically modulate biological activity.

- **Influence of Methoxy Groups:** The electron-donating nature of methoxy groups increases the electron density of the aromatic ring, which can enhance π - π stacking or hydrophobic interactions with biological targets like protein binding pockets.[1] This modulation of electronic properties can be crucial for receptor affinity and efficacy.
- **Psychoactive Derivatives:** The 2,5-dimethoxy substitution pattern is famously found in the 2C family of psychedelic phenethylamines, such as 2C-D (2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine).[6] In these compounds, the amine and the dimethoxy-substituted ring act as a pharmacophore that agonizes serotonin 5-HT_{2A} receptors.[6]
- **Antimicrobial and Anticancer Activity:** Preliminary studies have shown that certain dimethoxy-benzyl-amine derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as efficacy against various cancer cell lines.[1] The proposed mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis, potentially facilitated by the interaction of the methoxy groups with hydrophobic pockets in target proteins.[1]
- **SAR in Related Scaffolds:** In related structures like benzylamine-supported platinum(IV) complexes, substitutions on the phenyl ring significantly impact anticancer activity, with halogenated derivatives (e.g., 4-fluoro and 4-chloro) showing impressive efficacy against the MCF-7 breast cancer cell line.[7] Similarly, for isoxazole-benzamide derivatives, electron-donating substituents on the phenyl ring were found to be favorable for chitin synthesis inhibition activity.[8] These principles highlight the importance of systematic substitution to optimize biological activity.



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Caption: Conceptual model of structure-activity relationships.

Conclusion

Dimethoxy-benzyl-amine derivatives are a functionally rich and synthetically accessible class of compounds. Their chemical properties, dictated by the strategic placement of methoxy groups, make them indispensable tools in modern organic chemistry and medicinal chemistry. From their role as simple building blocks and robust protecting groups to their emergence as cores for potent psychoactive, antimicrobial, and anticancer agents, their versatility is clear. A thorough understanding of their synthesis, reactivity, and structure-activity relationships, as detailed in this guide, is essential for leveraging their full potential in the development of novel therapeutics and advanced materials.

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